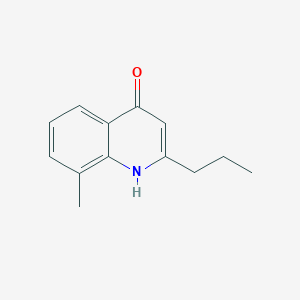

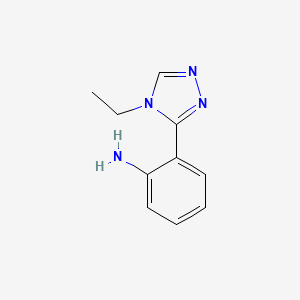

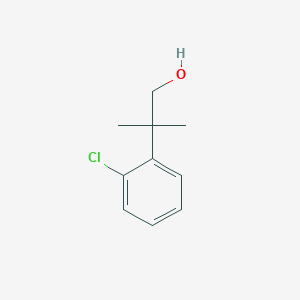

![molecular formula C21H14O4 B1416568 2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione CAS No. 1020252-45-2](/img/structure/B1416568.png)

2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione

Vue d'ensemble

Description

The compound “2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione” belongs to the class of coumarin derivatives . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have versatile biological profiles, a simple structure, and mild adverse effects .

Synthesis Analysis

The synthesis of coumarin derivatives involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The NMR data provided in the references can be used to deduce the structure of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 7-amino-4-methylcoumarin with organic halides and the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with heteroaryl/alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be deduced from their NMR data . For example, the 1H NMR and 13C NMR data can provide information about the hydrogen and carbon atoms in the molecule, respectively .Applications De Recherche Scientifique

Ultrasonic-Assisted Synthesis

The compound has been explored in ultrasonic-assisted synthesis processes. A study by Yavari & Fadakar (2021) in "Molecular Diversity" demonstrated its use in the [3+2]-cycloaddition reaction of nitrile imines, revealing the formation of reverse-orientation products under specific conditions (Yavari & Fadakar, 2021).

Catalytic Synthesis

In a study on catalytic synthesis, Zeng, Lv, & Cai (2012) in "Chinese Chemical Letters" employed this compound in iodine-catalyzed one-pot reactions, achieving rapid synthesis of chromene derivatives (Zeng, Lv, & Cai, 2012).

Green Chemistry Approaches

The compound was used in green chemistry for synthesizing dioxane-diones, as reported by Shelke et al. (2009) in "Green Chemistry Letters and Reviews." They highlighted its use in Knoevenagel condensation processes, offering advantages like simple procedures and excellent yields (Shelke et al., 2009).

Crystal Structure Analysis

Marulasiddaiah et al. (2011) in "X-ray Structure Analysis Online" focused on the crystal structure of a related compound, emphasizing its significance in understanding molecular interactions and structural properties (Marulasiddaiah et al., 2011).

Antimicrobial Activity

Vijaya Laxmi et al. (2012) in "Medicinal Chemistry Research" synthesized derivatives of the compound and evaluated their antibacterial and antifungal activities, finding moderate to good effectiveness against various microorganisms (Vijaya Laxmi et al., 2012).

Novel Derivative Synthesis

In the field of derivative synthesis, Meena et al. (2018) in "Tetrahedron Letters" reported efficient syntheses of novel indeno[1,2-b]chromenone derivatives, highlighting the versatility of this compound in creating diverse chemical structures (Meena et al., 2018).

Mécanisme D'action

The mechanism of action of coumarin derivatives is diverse and depends on the specific derivative. They have been found to exhibit anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities including human immunodeficiency virus activities . Some of them have also shown significant inhibitory activity against bacterial DNA gyrase .

Orientations Futures

Propriétés

IUPAC Name |

2-[(5,7-dimethyl-2-oxochromen-3-yl)methylidene]indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4/c1-11-7-12(2)16-9-13(21(24)25-18(16)8-11)10-17-19(22)14-5-3-4-6-15(14)20(17)23/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGPWGCSHKFKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)OC2=C1)C=C3C(=O)C4=CC=CC=C4C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

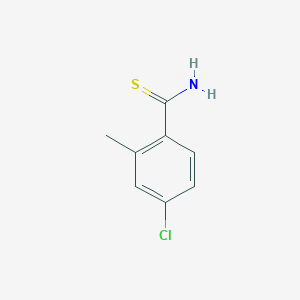

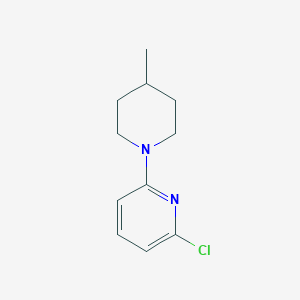

![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid](/img/structure/B1416485.png)

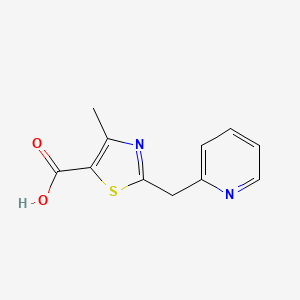

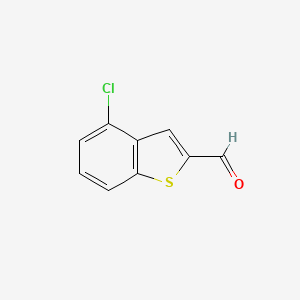

![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)

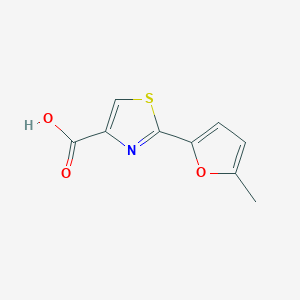

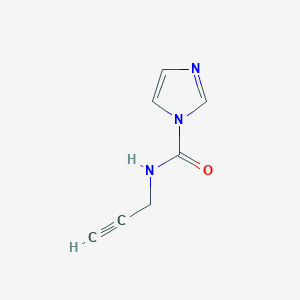

![6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione](/img/structure/B1416494.png)

![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)